molecular formula C16H17ClN2O4 B5076991 1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid

1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid

Cat. No.: B5076991
M. Wt: 336.77 g/mol
InChI Key: ODCYARGJQGXETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid is a complex organic compound that features a unique structure combining a chlorophenyl group, a dioxopyrrolidinyl moiety, and a piperidine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-chlorophenyl derivative, followed by the formation of the dioxopyrrolidinyl ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c17-11-2-1-3-12(8-11)19-14(20)9-13(15(19)21)18-6-4-10(5-7-18)16(22)23/h1-3,8,10,13H,4-7,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCYARGJQGXETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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